Alisporivir intermediate-1 is a significant compound in the synthesis of Alisporivir, an antiviral agent primarily used for treating hepatitis C virus infections. Alisporivir functions by inhibiting human cyclophilins, which are crucial for viral replication. The compound is notable for its role in developing non-immunosuppressive derivatives of cyclosporin A, which have garnered interest due to their therapeutic potential against various viral diseases and inflammatory conditions .
Alisporivir intermediate-1 is classified as a synthetic organic compound derived from modifications of cyclosporin A. It is synthesized through a series of chemical reactions that involve specific reagents and solvents, primarily utilizing triphosgene and various amino acid derivatives . The compound's synthesis pathway reflects its classification as a cyclic peptide analog, which is designed to retain antiviral properties while minimizing immunosuppressive effects associated with traditional cyclosporins.
The synthesis of Alisporivir intermediate-1 involves several key steps:
This method is noted for its efficiency, yielding high purity products suitable for further applications in pharmaceutical development.
The molecular structure of Alisporivir intermediate-1 can be represented by its InChI (International Chemical Identifier) key: VJCXXMOVYUECHI-FNVMUSLKSA-N. The compound features a complex arrangement of amino acids that contribute to its cyclic structure, which is essential for its biological activity.
The structural formula includes multiple chiral centers, reflecting the stereochemistry typical of peptide-like compounds. The detailed molecular structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the integrity of the synthesized compound .
Alisporivir intermediate-1 participates in several chemical reactions during its synthesis:
The use of triphosgene as a reagent facilitates these reactions under mild conditions, which is advantageous for maintaining product integrity throughout the synthesis process .
Alisporivir acts primarily by inhibiting cyclophilin proteins within human cells. Cyclophilins are peptidyl-prolyl cis-trans isomerases that play a vital role in protein folding and trafficking. By binding to these proteins, Alisporivir disrupts their normal function, thereby inhibiting the replication of hepatitis C virus within hepatocytes. This mechanism highlights the potential for Alisporivir to serve as an effective antiviral agent without the immunosuppressive effects commonly associated with cyclosporin A derivatives .
Alisporivir intermediate-1 exhibits several notable physical and chemical properties:
These properties are critical for optimizing formulations that utilize Alisporivir intermediate-1 in therapeutic applications .
Alisporivir intermediate-1 serves primarily as an intermediate in the synthesis of Alisporivir, which has several scientific applications:
The synthesis of Alisporivir Intermediate-1 follows a multi-step hemi-synthetic pathway originating from cyclosporin A (CsA), reflecting the structural complexity of this macrocyclic peptide derivative. Optimization efforts focus on balancing yield, purity, and practicality:
Table 1: Key Molecular Characteristics of Alisporivir Intermediate-1
Property | Value | Source |
---|---|---|
CAS Number | 882506-05-0 | [1] |
Molecular Formula | C₇₄H₁₃₂N₁₂O₁₇ | [1] |
Molecular Weight | 1461.91 g/mol | [1] |
Storage Conditions | 2-8°C | [1] |
Related Drug (Alisporivir) | CAS 254435-95-5 | [6] |
The synthesis involves sequential reactions demanding precise control, with several mechanisms playing pivotal roles:
Preserving the correct stereochemistry at multiple chiral centers is arguably the most demanding aspect of synthesizing Alisporivir Intermediate-1:
Table 2: Key Synthetic Challenges and Mitigation Strategies for Alisporivir Intermediate-1
Challenge | Cause/Risk | Mitigation Strategy |
---|---|---|
Epimerization at Chiral Centers | Base-catalyzed during carboxyl activation/coupling | Low temperature; Efficient coupling reagents (HATU/HBTU); Additives (HOAt/HOBt); Minimized coupling time |
Proline Isomerization | Spontaneous cis/trans isomerism of X-Pro bonds | Conformational monitoring (NMR); Isomer-specific purification; Control of cyclization conditions |
Diastereomer Separation | Presence of multiple chiral centers | Advanced chiral chromatography (HPLC, SFC); Crystallization; Use of enantiopure precursors |
Macrocycle Formation | Competition between cyclization and oligomerization | High-dilution conditions; Slow addition; Optimized activation; Template assistance |
Purification Complexity | Similar molecular weight/isoelectric points of impurities | Multi-step chromatography (IEX, RP-HPLC, SEC); Hybrid purification techniques |
The synthesis of Alisporivir Intermediate-1 exemplifies the intricate challenges involved in manufacturing complex peptide-based pharmaceutical intermediates. Success hinges on the meticulous integration of optimized synthetic routes, deeply understood reaction mechanisms, highly selective catalysts and reagents, and relentless focus on stereochemical control throughout the multi-step sequence. Overcoming these challenges is essential for providing sufficient quantities of high-purity intermediate to support the development of Alisporivir, a promising host-targeting antiviral agent [1] [6] [7].
CAS No.: 61788-32-7
CAS No.: 15751-45-8
CAS No.:
CAS No.: